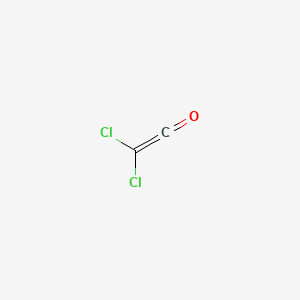

Dichloroketene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4591-28-0 |

|---|---|

Molekularformel |

C2Cl2O |

Molekulargewicht |

110.92 g/mol |

InChI |

InChI=1S/C2Cl2O/c3-2(4)1-5 |

InChI-Schlüssel |

TVWWMKZMZALOFP-UHFFFAOYSA-N |

SMILES |

C(=C(Cl)Cl)=O |

Kanonische SMILES |

C(=C(Cl)Cl)=O |

Andere CAS-Nummern |

4591-28-0 |

Synonyme |

dichloroketene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Dichloroketene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroketene (C₂Cl₂O) is a highly reactive and electrophilic chemical intermediate belonging to the ketene family of organic compounds. Due to its inherent instability, it is almost exclusively generated in situ for immediate consumption in chemical syntheses.[1] Its potent reactivity makes it a valuable reagent in organic chemistry, particularly for the construction of four-membered ring systems through [2+2] cycloaddition reactions.[2] The presence of two electron-withdrawing chlorine atoms significantly enhances the electrophilicity of the central carbonyl carbon, distinguishing its reactivity from that of simpler ketenes.[1] This guide provides a comprehensive overview of the known physical, spectroscopic, and chemical properties of this compound, including detailed experimental protocols and reaction mechanisms.

Physical and Spectroscopic Properties

Quantitative physical and spectroscopic data for this compound are summarized below. Due to its instability, many physical properties like boiling point are determined under specific, controlled conditions or are theoretical calculations.

Physical Properties

The fundamental physical characteristics of this compound are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂Cl₂O | [3][4] |

| Molar Mass | 110.927 g/mol | [4][5][6] |

| Exact Mass | 109.9326200 Da | |

| Density | 1.385 g/cm³ | |

| Boiling Point | 57.1 °C at 760 mmHg | [3] |

| Flash Point | 0.7 °C | [3] |

| Vapor Pressure | 221 mmHg at 25°C | [3] |

| CAS Registry Number | 4591-28-0 | [4][5][6] |

Spectroscopic Data

Infrared (IR) spectroscopy is a primary method for identifying the formation of this compound in situ. The characteristic vibrational frequencies are detailed in Table 2.

| Spectroscopic Data | Wavenumber (cm⁻¹) | Intensity | Method |

| C=O Stretch | 2160.3 | Strong | Gas Phase IR |

| C=O Stretch | 2158 | Very Strong | Argon Matrix IR |

| C=C Stretch | 1291 | Weak | Gas Phase / Argon Matrix IR |

| CCl₂ Asymmetric Stretch | 936 | Strong | Gas Phase IR |

| CCl₂ Asymmetric Stretch | 935 | Medium | Argon Matrix IR |

Source: National Institute of Standards and Technology (NIST) Chemistry WebBook[4][6]

Chemical Properties and Reactivity

This compound is a reactive and unstable molecule.[1] Its chemistry is dominated by the highly electrophilic nature of the sp-hybridized carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles and unsaturated systems.

Generation of this compound (in situ)

This compound is too unstable for isolation and is therefore prepared in situ. The two most common methods are:

-

Dehydrochlorination of Dichloroacetyl Chloride : This method employs a non-nucleophilic base, typically triethylamine (Et₃N), to eliminate hydrogen chloride.[1][7]

-

Dehalogenation of Trichloroacetyl Chloride : This reductive dechlorination uses activated zinc (Zn) powder to remove Cl₂.[8][9] This method is often preferred for cycloadditions with alkynes as it avoids the formation of triethylammonium chloride, which can promote polymerization.[8][10]

[2+2] Cycloaddition Reactions

The most characteristic reaction of this compound is its [2+2] cycloaddition with unsaturated compounds, providing a direct route to four-membered rings.[2]

-

With Alkenes and Dienes : It readily reacts with electron-rich or unactivated olefins, such as cyclopentene and cyclohexene, to yield α,α-dichlorocyclobutanones.[1] The reaction is highly stereospecific and is believed to proceed via a concerted mechanism involving an orthogonal approach of the reactants.[1]

-

With Alkynes : Reactions with electron-rich alkynes, such as ynamides, produce 3-amino-4,4-dichlorocyclobutenone derivatives in good yields.[8]

Reactions with Nucleophiles

The electrophilic carbonyl carbon of this compound is readily attacked by nucleophiles. Such reactions are often vigorous.[1]

-

Water : Hydrolysis leads to the formation of dichloroacetic acid.

-

Alcohols : Reaction with alcohols yields dichloroacetate esters.

-

Amines : Reaction with primary or secondary amines produces dichloroacetamides.

Experimental Protocols

The following section provides a representative methodology for the generation of this compound and its subsequent cycloaddition with an alkene.

Synthesis of 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one via [2+2] Cycloaddition

This protocol is adapted from the reaction of this compound with cycloheptatriene.[9]

Reagents and Equipment:

-

Trichloroacetyl chloride (1.0 eq)

-

Activated Zinc powder (1.5 eq)

-

Cycloheptatriene (1.2 eq)

-

Anhydrous diethyl ether (solvent)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Standard glassware for aqueous work-up and purification (e.g., column chromatography).

Methodology:

-

Setup : The glassware is flame-dried and assembled under a positive pressure of inert gas.

-

Initial Charging : The three-necked flask is charged with activated zinc powder, cycloheptatriene, and anhydrous diethyl ether. The mixture is stirred to create a suspension.

-

Generation and Reaction : A solution of trichloroacetyl chloride in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension over 1-2 hours. The reaction is typically exothermic and may require an ice bath to maintain a gentle reflux.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene.

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of celite to remove excess zinc and zinc chloride salts. The filtrate is transferred to a separatory funnel.

-

Extraction : The organic solution is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the desired dichlorocyclobutanone adduct.

Safety and Handling

This compound is a highly reactive and potentially hazardous substance.

-

It should only be generated and handled in a well-ventilated chemical fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Due to its sensitivity to moisture, all reactions must be conducted under anhydrous conditions using an inert atmosphere.

-

The precursors, such as dichloroacetyl chloride and trichloroacetyl chloride, are corrosive and lachrymatory. They must be handled with care.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [2 + 2] Cycloaddition reaction of cycloheptatriene with this compound. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of a Fleeting Intermediate: A Technical Guide to Dichloroketene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroketene (Cl₂C=C=O), a highly reactive and transient species, has carved a significant niche in the landscape of organic synthesis since its conceptualization. This in-depth technical guide explores the history, discovery, and synthetic applications of this powerful intermediate. While its inherent instability precludes isolation under normal conditions, the in situ generation of this compound has provided chemists with a robust tool for the construction of complex molecular architectures, particularly through its signature [2+2] cycloaddition reactions. This document provides a comprehensive overview of its generation, reactivity, and key experimental protocols, supported by quantitative data and graphical representations to illuminate its utility for professionals in chemical research and drug development.

A Historical Perspective: From Postulate to Synthetic Workhorse

The journey of this compound begins with the pioneering work of Nobel laureate Hermann Staudinger , who first discovered the class of compounds known as ketenes in 1905. While Staudinger's research laid the foundational understanding of ketene chemistry, he described this compound as a particularly unstable compound. For several decades, the synthetic potential of this halogenated ketene remained largely untapped due to its challenging nature.

It was not until the 1960s that the synthetic utility of this compound was fully realized, largely through the seminal work of Léon Ghosez and his research group. Their systematic investigation into the in situ generation and cycloaddition reactions of this compound transformed it from a chemical curiosity into a valuable synthetic tool. Ghosez demonstrated that this compound, despite its transient existence, could be reliably generated and trapped with a variety of unsaturated substrates, leading to the efficient synthesis of dichlorocyclobutanones and other valuable four-membered ring systems. This period marked a turning point, establishing this compound as a go-to reagent for [2+2] cycloaddition reactions, a status it maintains to this day.

In Situ Generation: Taming a Reactive Intermediate

The high reactivity of this compound necessitates its generation in the presence of a trapping agent (in situ). Two primary methods have emerged as the most reliable and widely used for this purpose.

Dehydrohalogenation of Dichloroacetyl Chloride

This method involves the treatment of dichloroacetyl chloride with a tertiary amine base, typically triethylamine (Et₃N). The base abstracts a proton, leading to the elimination of hydrogen chloride and the formation of this compound.

Dehalogenation of Trichloroacetyl Chloride with Activated Zinc

An alternative and often preferred method, particularly for cycloadditions with alkynes, is the reductive dehalogenation of trichloroacetyl chloride using activated zinc (Zn-Cu couple). This method avoids the presence of triethylammonium chloride, which can sometimes lead to side reactions.[1]

The [2+2] Cycloaddition: A Gateway to Four-Membered Rings

The hallmark reactivity of this compound is its participation in [2+2] cycloaddition reactions with a wide range of alkenes and alkynes. Its electrophilic nature, enhanced by the two chlorine atoms, makes it significantly more reactive than ketene itself, allowing it to react with both electron-rich and unactivated π-systems.[2]

Data Presentation: A Survey of this compound Cycloadditions

The versatility of this compound in [2+2] cycloadditions is demonstrated by its successful reaction with a diverse array of substrates. The following tables summarize quantitative data for these reactions.

| Alkene/Diene Substrate | Generation Method | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclopentadiene | Et₃N/Cl₂CHCOCl | Pentane | Reflux | 84-85 | Organic Syntheses |

| Cyclopentene | Et₃N/Cl₂CHCOCl | - | - | 68 | Ghosez et al. |

| Cyclohexene | Et₃N/Cl₂CHCOCl | - | - | 53 | Ghosez et al. |

| Indene | Et₃N/Cl₂CHCOCl | - | - | Good | Ghosez et al. |

| Dihydropyran | Et₃N/Cl₂CHCOCl | - | - | Good | Ghosez et al. |

| Alkyne Substrate | Generation Method | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ynamide | Zn-Cu/Cl₃CCOCl | - | - | 88 | Movassaghi et al. |

| Ynamide | Et₃N/Cl₂CHCOCl | - | - | 35 | Movassaghi et al. |

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the generation and reaction of this compound.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagents.

-

Solvents should be freshly distilled and dried prior to use.

-

Trichloroacetyl chloride and dichloroacetyl chloride are corrosive and lachrymatory; handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Generation of this compound via Dehydrohalogenation and Cycloaddition with Cyclopentadiene

This protocol is adapted from Organic Syntheses.

Materials:

-

Dichloroacetyl chloride

-

Cyclopentadiene (freshly cracked)

-

Triethylamine

-

Pentane (anhydrous)

Procedure:

-

To a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add dichloroacetyl chloride (1.0 eq), cyclopentadiene (3.0 eq), and anhydrous pentane.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of triethylamine (1.05 eq) in anhydrous pentane dropwise via the addition funnel over a period of 4 hours. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, and extract the aqueous layer with pentane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, can be purified by vacuum distillation.

Protocol 2: Generation of this compound via Reductive Dehalogenation and Cycloaddition with an Alkyne

This protocol is a general procedure based on the work of Movassaghi and others.[1]

Materials:

-

Trichloroacetyl chloride

-

Activated Zinc (Zinc-Copper couple)

-

Alkyne

-

Anhydrous diethyl ether or tetrahydrofuran

Procedure:

-

To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add activated zinc (2.0-3.0 eq) and the alkyne (1.0 eq) in anhydrous diethyl ether.

-

Prepare a solution of trichloroacetyl chloride (1.5-2.0 eq) in anhydrous diethyl ether and add it to the addition funnel.

-

Add the trichloroacetyl chloride solution dropwise to the vigorously stirred suspension of zinc and alkyne at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the alkyne is consumed (monitor by TLC or GC).

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the excess zinc and zinc salts.

-

Wash the filter cake with fresh diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude dichlorocyclobutenone can be purified by column chromatography on silica gel.

Spectroscopic Data of a Representative Product: 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

The [2+2] cycloaddition product of this compound and cyclopentadiene is a well-characterized compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | 6.05-5.80 (m, 2H), 4.20-3.90 (m, 1H), 3.80-3.50 (m, 1H), 2.80-2.40 (m, 2H) |

| ¹³C NMR (CDCl₃, δ) | 198.5, 133.0, 127.5, 87.0, 63.0, 58.0, 33.0 |

| IR (neat, cm⁻¹) | 1810 (C=O, strong), 1610 (C=C) |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

This compound, though a fleeting and highly reactive species, has proven to be a cornerstone of synthetic organic chemistry. Its reliable in situ generation and predictable reactivity in [2+2] cycloaddition reactions provide a powerful and versatile method for the construction of functionalized four-membered rings. For researchers and professionals in drug development and materials science, a thorough understanding of the history, generation, and reactivity of this compound is essential for leveraging its synthetic potential in the creation of novel and complex molecules. The detailed protocols and data presented in this guide serve as a valuable resource for the practical application of this remarkable chemical intermediate.

References

Dichloroketene: An In-depth Technical Guide to its Electronic Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and reactivity of dichloroketene, a highly reactive and synthetically valuable intermediate in organic chemistry.

Introduction

This compound (C₂Cl₂O) is a highly reactive and unstable molecule that serves as a potent intermediate in organic synthesis.[1] Due to its instability, it is typically generated in situ for immediate use in chemical reactions.[1] Its high reactivity stems from a combination of electronic and steric factors, making it a powerful tool for the construction of four-membered rings and other complex molecular architectures. The introduction of two electronegative chlorine atoms significantly enhances the electrophilic character of the ketene functional group, rendering it more reactive than ketene itself in cycloaddition reactions with nucleophilic multiple bonds.[1] This guide will delve into the fundamental aspects of this compound's electronic structure and explore its diverse reactivity profile, with a focus on its utility in synthetic chemistry.

Electronic Structure

The unique reactivity of this compound is a direct consequence of its electronic structure. The presence of two chlorine atoms significantly influences the distribution of electron density within the molecule.

Molecular Geometry and Spectroscopic Properties

This compound possesses a planar structure. The key structural parameters and spectroscopic data are summarized in the table below. The strong absorption in the infrared spectrum is characteristic of the C=C=O stretching vibration.

| Property | Value |

| Molecular Formula | C₂Cl₂O[2][3] |

| Molecular Weight | 110.927 g/mol [2][3] |

| CAS Registry Number | 4591-28-0[2][3] |

| C=O Stretching Frequency | 1739 cm⁻¹ (in cycloadducts)[1] |

| C=C Stretching Frequency | 1620 cm⁻¹ (in cycloadducts)[1] |

Molecular Orbital (MO) Theory

The reactivity of this compound is best understood through the lens of molecular orbital theory. The key frontier molecular orbitals involved in its reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO: The LUMO of this compound is centered on the central carbonyl carbon, making it highly electrophilic. The electronegative chlorine atoms withdraw electron density, further lowering the energy of the LUMO and increasing its susceptibility to nucleophilic attack.

-

HOMO: The HOMO is the π orbital of the C=C bond.

In the context of [2+2] cycloadditions with alkenes, the reaction is typically governed by the interaction of the alkene's HOMO with the ketene's LUMO.[4] This interaction explains the favorable reaction of this compound with electron-rich alkenes.

Reactivity and Synthetic Applications

This compound's high reactivity makes it a versatile reagent in organic synthesis, particularly in the formation of four-membered rings.

[2+2] Cycloaddition Reactions

The most prominent reaction of this compound is the [2+2] cycloaddition with alkenes to form dichlorocyclobutanones.[1] This reaction is a powerful tool for the synthesis of cyclobutanone derivatives, which are valuable intermediates in the synthesis of natural products and other complex molecules.

The reaction is believed to proceed through a concerted mechanism, as suggested by Woodward and Hoffmann, involving an orthogonal approach of the ketene and the olefin.[1] this compound is highly reactive and can undergo cycloaddition with a wide range of alkenes, including unactivated olefins like cyclopentene and cyclohexene, even at room temperature.[1] It also reacts readily with activated olefins such as indene and dihydropyran, providing good yields of the corresponding cycloadducts.[1] However, electron-poor olefins, such as methyl methacrylate or methyl fumarate, are generally unreactive towards this compound.[1]

The reaction of this compound with cyclopentadiene can lead to both [2+2] and [4+2] cycloadducts, indicating a finely balanced periselectivity.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of Dichloroketene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroketene (Cl₂C=C=O) is a highly reactive and unstable intermediate of significant interest in organic synthesis, particularly in the construction of four-membered rings through [2+2] cycloaddition reactions. Its transient nature, however, presents considerable challenges for experimental characterization. Consequently, theoretical and computational studies have become indispensable for understanding its intrinsic stability, decomposition pathways, and reactivity. This technical guide provides an in-depth analysis of the current theoretical understanding of this compound's stability, focusing on its thermodynamic properties, unimolecular decomposition, and dimerization.

Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its enthalpy of formation (ΔHf°). Computational quantum chemistry provides a powerful tool for the accurate determination of this value for reactive species like this compound.

A key study by Knyazev and Tsang employed high-level quantum chemical calculations to determine the enthalpy of formation of this compound. Their work provides a foundational piece of data for understanding the energetic landscape of this molecule.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

| Enthalpy of Formation (ΔHf°₂₉₈) | -12.0 ± 1.5 | G3//B3LYP/6-311++G(d,p) | [1] |

Table 1: Calculated Enthalpy of Formation of this compound.

Computational Methodology for Enthalpy of Formation

The determination of the enthalpy of formation for this compound was achieved through a composite ab initio method, specifically the G3 theory. This approach involves a series of calculations to approximate the results of a much more computationally expensive calculation. The protocol is as follows:

-

Geometry Optimization: The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Vibrational Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations were performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with various basis sets.

-

Empirical Corrections: The final energy is obtained by adding several higher-level corrections to the QCISD(T) energy, including a term for the core-valence correlation and a spin-orbit correction for atomic species.

-

Enthalpy of Formation Calculation: The enthalpy of formation was then derived using an atomization or isodesmic reaction scheme, where the calculated enthalpy of reaction is combined with known experimental enthalpies of formation for the other species in the reaction.

Kinetic Stability: Unimolecular Decomposition

The primary pathway for the unimolecular decomposition of this compound is the dissociation into dichlorocarbene (CCl₂) and carbon monoxide (CO).

CCl₂=C=O → CCl₂ + CO

Theoretical studies have focused on elucidating the potential energy surface for this reaction and calculating the activation energy, which governs the kinetic stability of this compound with respect to this decomposition channel.

| Kinetic Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

| Activation Energy (Ea) | 48.2 | G3//B3LYP/6-311++G(d,p) | [1] |

Table 2: Calculated Activation Energy for the Unimolecular Decomposition of this compound.

Computational Protocol for Reaction Kinetics

The kinetic parameters for the decomposition of this compound were determined using Transition State Theory (TST) in conjunction with quantum chemical calculations. The general workflow is as follows:

-

Reactant and Product Optimization: The geometries of the reactant (this compound) and the products (dichlorocarbene and carbon monoxide) were optimized.

-

Transition State Search: A search for the transition state structure connecting the reactant and products was performed. This is often initiated using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: The located transition state was verified by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation was performed to confirm that the transition state correctly connects the reactant and product minima on the potential energy surface.

-

Activation Energy Calculation: The activation energy was calculated as the difference in energy (including ZPVE) between the transition state and the reactant.

Caption: Unimolecular decomposition pathway of this compound.

Kinetic Stability: Dimerization

This compound is known to readily dimerize, a common fate for highly reactive ketenes. The dimerization can proceed through different pathways, with the [2+2] cycloaddition being the most prominent. Theoretical studies on the dimerization of the parent ketene (H₂C=C=O) have shown that the reaction can lead to different isomeric dimers, with diketene (a β-lactone) and 1,3-cyclobutanedione being the primary products.

For this compound, the dimerization is also expected to be a facile process. While specific theoretical studies providing the dimerization energy of this compound are scarce in the literature, the principles of ketene reactivity suggest that the reaction is highly exothermic and possesses a relatively low activation barrier. The presence of electronegative chlorine atoms is expected to enhance the electrophilicity of the central carbonyl carbon, potentially lowering the activation barrier for dimerization compared to the parent ketene.

Studies on the dimerization of alkyl ketenes have shown that the formation of the β-lactone dimer is kinetically and thermodynamically favored over the 1,3-cyclobutanedione. For the parent ketene, the activation barrier for the formation of diketene has been calculated to be around 26 kcal/mol.

| Dimerization Pathway | Product | Activation Energy (Ea) (kcal/mol) - Parent Ketene | Computational Method | Reference |

| [2+2] Cycloaddition | Diketene (β-lactone) | ~26 | CISD/DZ+P | [2] |

| [2+2] Cycloaddition | 1,3-Cyclobutanedione | ~36 | SCF/DZ+P | [2] |

Table 3: Calculated Activation Energies for the Dimerization of the Parent Ketene (for comparison).

Logical Workflow for Dimerization Analysis

The theoretical investigation of this compound dimerization would follow a similar protocol to the decomposition analysis, focusing on the [2+2] cycloaddition pathways.

Caption: Logical workflow for the theoretical analysis of this compound dimerization.

Conclusion

References

Dichloroketene: A Comprehensive Technical Guide to Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth guide explores the chemistry of dichloroketene, a highly reactive intermediate with significant utility in organic synthesis. We will cover its in situ generation, key cycloaddition reactions, subsequent rearrangements of its adducts, and detailed experimental protocols for its application in constructing complex molecular architectures.

Introduction to this compound

This compound (Cl₂C=C=O) is a highly electrophilic and reactive ketene that serves as a versatile building block in organic synthesis.[1][2] Due to its inherent instability, it is not isolated but rather generated in situ for immediate consumption in chemical reactions.[1] Its high reactivity stems from the electron-withdrawing nature of the two chlorine atoms, which enhances the electrophilicity of the central carbonyl carbon. This property makes it an excellent partner in cycloaddition reactions, particularly with electron-rich alkenes, dienes, alkynes, and imines, providing a powerful tool for the synthesis of four-membered ring systems. These cycloadducts, primarily α,α-dichlorocyclobutanones, are valuable intermediates that can be transformed into a wide array of more complex structures, including five-membered rings, γ-lactones, γ-lactams, and macrocycles.[3][4]

Generation of this compound

The transient nature of this compound necessitates its generation in the presence of the desired reaction partner. Two primary methods are widely employed for its in situ synthesis.

-

Dehydrohalogenation of Dichloroacetyl Chloride: This method involves the treatment of dichloroacetyl chloride with a tertiary amine, most commonly triethylamine (Et₃N). The base abstracts a proton, leading to the elimination of hydrogen chloride and the formation of this compound.[1][5] A drawback of this method can be the formation of triethylammonium chloride, which may induce polymerization of the highly reactive this compound.[6]

-

Dehalogenation of Trichloroacetyl Halides: A more common and often higher-yielding method is the reductive dehalogenation of a trichloroacetyl halide, such as trichloroacetyl chloride or bromide, using activated zinc.[1][7] A zinc-copper couple is frequently used for this purpose.[2] This protocol is considered superior for reactions with less reactive substrates like alkynes, as it often provides better yields compared to the dehydrohalogenation route.[2] To prevent side reactions catalyzed by the generated zinc chloride (ZnCl₂), sequestering agents like phosphorus oxychloride or 1,2-dimethoxyethane (DME) can be added.[3][6]

Caption: Methods for the in situ generation of this compound.

Key Synthetic Applications: [2+2] Cycloadditions

The cornerstone of this compound chemistry is its participation in [2+2] cycloaddition reactions to form four-membered rings. This reaction is thermally allowed and proceeds in a concerted fashion, often with high stereospecificity.[1][5]

Cycloaddition with Alkenes and Dienes

This compound readily reacts with a variety of alkenes (olefins) to yield α,α-dichlorocyclobutanones.[1] Its high electrophilicity allows it to react even with unactivated olefins like cyclopentene and cyclohexene at room temperature.[1] The reaction is particularly efficient with electron-rich and activated olefins such as indene and dihydropyran.[1] Conversely, electron-deficient olefins, like methyl methacrylate, are generally unreactive.[1]

When reacted with conjugated dienes, such as cyclopentadiene, this compound exclusively furnishes the [2+2] cycloadduct (a four-membered ring), with no 1,4-adducts being observed.[1]

Caption: General mechanism of [2+2] cycloaddition with an olefin.

Table 1: this compound [2+2] Cycloaddition with Alkenes

| Entry | Alkene Substrate | This compound Source | Conditions | Product | Yield (%) | Ref |

| 1 | Cyclopentene | Cl₂CHCOCl, Et₃N | Hexane, Reflux | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 68 | [1] |

| 2 | Cyclohexene | Cl₂CHCOCl, Et₃N | Hexane, Reflux | 8,8-Dichlorobicyclo[4.2.0]octan-7-one | 53 | [1] |

| 3 | Cycloheptatriene | Cl₃CCOCl, Zn | Diethyl ether | 9,9-Dichlorobicyclo[5.2.0]nona-2,4-dien-8-one | Major Product | [7] |

| 4 | Indene | Cl₂CHCOCl, Et₃N | Hexane, Reflux | Dichlorocyclobutaindanone | 85 | [1] |

| 5 | Dihydropyran | Cl₂CHCOCl, Et₃N | Pentane, 0°C | Dichlorooxabicyclo[4.2.0]octanone | 75 | [1] |

Cycloaddition with Alkynes

While unactivated alkynes are generally poor reaction partners for many ketenes, the high electrophilicity of this compound allows for efficient cycloaddition.[2] The reaction is particularly successful with electron-rich alkynes, such as ynamides, to produce 3-amino-4,4-dichlorocyclobutenone derivatives in high yields.[2] The dehalogenation method for generating this compound is superior for these reactions.[2]

Table 2: this compound [2+2] Cycloaddition with Alkynes

| Entry | Alkyne Substrate | This compound Source | Conditions | Product | Yield (%) | Ref |

| 1 | Ynamide | Cl₃CCOCl, Zn-Cu | Ether, Reflux | 3-Amino-4,4-dichlorocyclobutenone | 88 | [2] |

| 2 | Ynamide | Cl₂CHCOCl, Et₃N | Ether, Reflux | 3-Amino-4,4-dichlorocyclobutenone | 35 | [2] |

Cycloaddition with Imines (Staudinger Synthesis)

The reaction of a ketene with an imine, known as the Staudinger synthesis, is a classic method for preparing β-lactams (azetidin-2-ones).[8][9] this compound participates in this formal [2+2] cycloaddition to afford dichlorinated β-lactams. The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by the substituents on both the ketene and the imine.[8] This reaction is of high importance in medicinal chemistry, as the β-lactam ring is the core structural motif of penicillin and cephalosporin antibiotics.

Synthetic Transformations of Dichlorocycloadducts

The true synthetic power of this compound chemistry lies in the subsequent transformations of the initially formed dichlorocyclobutanone adducts. These strained, functionalized four-membered rings are ideal precursors for various ring expansion and rearrangement reactions.

Ring Expansion Reactions

The α,α-dichloro substitution pattern facilitates highly regioselective ring expansions, providing access to five-membered carbocycles and heterocycles.[3]

-

To Cyclopentanones: Reaction with diazomethane induces a one-carbon ring expansion to yield α,α-dichlorocyclopentanones.[3][7]

-

To γ-Butyrolactones: Regioselective Baeyer-Villiger oxidation using reagents like m-CPBA inserts an oxygen atom to form five-membered lactones.[3]

-

To γ-Butyrolactams: A Beckmann ring expansion, often using Tamura's reagent (O-(mesitylenesulfonyl)hydroxylamine), provides access to γ-butyrolactam derivatives.[3]

These ring expansion strategies have been extensively used in the total synthesis of a wide variety of natural products.[3]

Synthesis of Tropolones

A notable application is the conversion of the this compound-cyclopentadiene adduct into tropolone, a non-benzenoid aromatic seven-membered ring system.[1][10][11] This transformation highlights the utility of this compound adducts in constructing complex carbocyclic frameworks.

Caption: Key synthetic transformations of dichlorocyclobutanone adducts.

Experimental Protocols

The following are generalized procedures for common reactions involving this compound. Researchers should optimize conditions for specific substrates.

Caption: Experimental workflow for a typical this compound cycloaddition.

Protocol 1: General Procedure for [2+2] Cycloaddition using Activated Zinc

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and an inert atmosphere inlet (Argon or Nitrogen).

-

Zinc Activation: Zinc dust is activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. Alternatively, a zinc-copper couple can be prepared.

-

Procedure:

-

To the reaction flask, add the activated zinc (2.0-3.0 eq.) and the alkene substrate (1.0 eq.) in an anhydrous solvent, such as diethyl ether or DME.[6]

-

Heat the mixture to a gentle reflux.

-

A solution of trichloroacetyl chloride (1.5-2.0 eq.) in the same anhydrous solvent is added dropwise via the dropping funnel over several hours.

-

Maintain the reaction at reflux and monitor its progress using TLC or GC-MS. Reactions may require 4 to 48 hours for completion.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and zinc salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or distillation.

-

Protocol 2: General Procedure for [2+2] Cycloaddition using Triethylamine

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, two pressure-equalizing dropping funnels, a magnetic stirrer, and an inert atmosphere inlet.

-

Procedure:

-

Charge the flask with the alkene substrate (1.0 eq.) in an anhydrous solvent (e.g., hexane or pentane).

-

Simultaneously, add solutions of dichloroacetyl chloride (1.5 eq.) and triethylamine (1.5 eq.) in the same solvent dropwise from the two separate dropping funnels to the stirred alkene solution over 2-4 hours. The reaction can be run at 0°C or at reflux, depending on the reactivity of the alkene.[1]

-

After the addition is complete, stir the mixture for an additional 1-2 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

The residue can be purified by column chromatography or distillation to afford the desired dichlorocyclobutanone.

-

Conclusion

This compound remains a powerful and indispensable reagent in modern organic synthesis. Its reliable generation and highly predictable reactivity in [2+2] cycloadditions provide a direct and efficient route to functionalized four-membered rings. The true synthetic elegance of this chemistry is demonstrated in the diverse and regioselective transformations of the resulting cycloadducts, which serve as versatile intermediates in the synthesis of complex carbocycles and heterocycles, with significant applications in natural product synthesis and the development of pharmaceutically active molecules.[3][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Natural Products from Dichlorocyclobutanones: An Evolutionary Tale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [2 + 2] Cycloaddition reaction of cycloheptatriene with this compound. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Staudinger Synthesis [organic-chemistry.org]

- 9. Ketene - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Dichloroketene precursors and methods of generation

An In-depth Technical Guide to the Generation of Dichloroketene

Introduction

This compound (Cl₂C=C=O) is a highly reactive and electrophilic ketene that serves as a valuable intermediate in organic synthesis. Due to its inherent instability, it cannot be isolated and is instead generated in situ for immediate use.[1] Its primary utility lies in [2+2] cycloaddition reactions with a wide range of alkenes and dienes to produce α,α-dichlorocyclobutanones, which are versatile precursors for more complex molecular architectures.[1] This guide provides a detailed overview of the principal precursors and methodologies for generating this compound, complete with experimental protocols, comparative data, and mechanistic diagrams for researchers in synthetic chemistry and drug development.

Core Precursors and Generation Methodologies

There are two predominant methods for the in situ generation of this compound, each starting from a different acyl chloride precursor.

Dechlorination of Trichloroacetyl Chloride

This method involves the reductive dechlorination of trichloroacetyl chloride using activated zinc, often in the form of a zinc-copper couple.[2][3] It is a widely used and efficient method, particularly for cycloadditions with electron-rich or unactivated alkenes and alkynes.[3][4]

Caption: Reductive dechlorination of trichloroacetyl chloride using activated zinc.

Experimental Protocol: Generation via Zinc-Copper Couple and Cycloaddition with Styrene [5]

This protocol details the preparation of the zinc-copper couple and the subsequent in situ generation of this compound for reaction with styrene.

-

Activation of Zinc:

-

Stir zinc dust (20 g) in 20% HCl for 15 minutes.

-

Filter the activated zinc and wash sequentially with water (50 ml) and acetone (50 ml).

-

Dry the activated zinc in vacuo.

-

-

Preparation of Zinc-Copper Couple:

-

Degas a stirred suspension of activated zinc (10 g) in water (40 ml) by bubbling nitrogen through it for 1 hour.

-

Add CuSO₄·5H₂O (1.18 g) to the suspension.

-

Stir the resulting black suspension for an additional 3 hours while continuing to bubble with nitrogen.

-

Collect the Zn-Cu couple on a sintered funnel, wash with water (100 ml) and acetone (100 ml), and dry in vacuo. Store in a desiccator.

-

-

This compound Generation and Cycloaddition:

-

To a dry, two-necked 50 ml round-bottom flask under an argon atmosphere, add styrene (1.1 ml, 9.6 mmol), Zn-Cu couple (0.69 g, 10.5 mmol), and anhydrous diethyl ether (20 ml).

-

Prepare a solution of trichloroacetyl chloride (1.1 ml, 10.0 mmol) and POCl₃ (0.92 ml, 10.0 mmol) in diethyl ether (20 ml).

-

Add the trichloroacetyl chloride solution to the flask dropwise over 1 hour.

-

Reflux the resulting mixture for 4 hours.

-

Filter the suspension through a pad of celite, washing the pad with diethyl ether (50 ml).

-

The filtrate, containing the dichlorocyclobutanone product, is then subjected to a standard aqueous workup (wash with water, saturated NaHCO₃, brine) and purification.

-

Dehydrochlorination of Dichloroacetyl Chloride

This method involves the elimination of hydrogen chloride from dichloroacetyl chloride using a non-nucleophilic tertiary amine base, most commonly triethylamine (Et₃N).[1] This is a convenient method for preparing this compound in situ.[1]

Caption: Dehydrochlorination of dichloroacetyl chloride using triethylamine.

Experimental Protocol: General Procedure for Dehydrochlorination [1]

A detailed, specific protocol is less standardized than the zinc method, but the general procedure involves the slow addition of the base to a solution of the precursor and the ketene-trapping agent.

-

Dissolve the olefin (e.g., cyclopentene, 1.0 equivalent) and dichloroacetyl chloride (1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or hexane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath or to the desired reaction temperature.

-

Slowly add a solution of triethylamine (1.2-1.5 equivalents) in the same anhydrous solvent to the stirred reaction mixture over a period of 1-2 hours.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

The resulting mixture, containing the precipitated triethylammonium chloride, is filtered.

-

The filtrate is then washed, dried, and concentrated in vacuo to yield the crude cycloadduct, which is purified by chromatography or distillation.

Workflow for In Situ Generation and Cycloaddition

The generation of this compound is almost exclusively performed for its immediate consumption in a cycloaddition reaction. The following workflow illustrates the typical experimental sequence.

Caption: General experimental workflow for this compound cycloaddition.

Comparative Data of Generation Methods

The choice of generation method can significantly impact the yield of the desired cycloadduct. The dechlorination of trichloroacetyl chloride is often considered the more efficient method, especially for sensitive or less reactive substrates.[3]

| Precursor | Generation Method | Substrate | Yield of Cycloadduct | Reference |

| Trichloroacetyl Chloride | Dechlorination (Zn-Cu) | Styrene | 77% | [5] |

| Trichloroacetyl Chloride | Dechlorination (Zn-Cu) | 1-Hexyne | 76-78% | [4] |

| Trichloroacetyl Chloride | Dechlorination (Zn-Cu) | Ynamide | 88% | [3] |

| Dichloroacetyl Chloride | Dehydrochlorination (Et₃N) | Cyclopentene | 68% | [1] |

| Dichloroacetyl Chloride | Dehydrochlorination (Et₃N) | Cyclohexene | 53% | [1] |

| Dichloroacetyl Chloride | Dehydrochlorination (Et₃N) | Ynamide | 35% | [3] |

The in situ generation of this compound from either trichloroacetyl chloride via dechlorination or dichloroacetyl chloride via dehydrochlorination are robust and reliable methods for accessing α,α-dichlorocyclobutanone structures. The selection of the precursor and method depends on the specific substrate, desired scale, and reaction conditions. For many applications, particularly with alkynes, the zinc-mediated dechlorination of trichloroacetyl chloride provides superior yields.[3] The detailed protocols and comparative data provided in this guide offer a solid foundation for the successful application of this compound chemistry in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. [2 + 2] Cycloaddition reaction of cycloheptatriene with this compound. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Electrophilicity of Halogenated Ketenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated ketenes, particularly dichloroketene, are highly reactive and electrophilic intermediates of significant utility in organic synthesis. Their enhanced electrophilicity, a direct consequence of the inductive effect of the halogen substituents, allows them to participate in a variety of reactions, most notably [2+2] cycloadditions with a wide range of alkenes to form cyclobutanone derivatives. This guide provides a comprehensive overview of the electrophilic nature of this compound, dibromoketene, and monochloroketene, supported by quantitative computational data, detailed experimental protocols for their in-situ generation and subsequent reactions, and mechanistic diagrams to illustrate key chemical transformations.

Introduction

Ketenes (R₂C=C=O) are a class of organic compounds characterized by their cumulated double bond system. The central carbon atom of the ketene functionality is sp-hybridized and highly electrophilic. The introduction of electron-withdrawing halogen atoms significantly enhances this electrophilicity, rendering halogenated ketenes exceptionally reactive intermediates in organic synthesis. Their ability to react with even unactivated and electron-poor olefins makes them powerful tools for the construction of four-membered rings, which are valuable precursors to a variety of more complex molecular architectures. This guide will delve into the factors governing the electrophilicity of these species and provide practical information for their application in a research and development setting.

Understanding Electrophilicity: A Quantitative Approach

The high electrophilicity of halogenated ketenes is attributed to the strong electron-withdrawing nature of the halogen substituents. This inductive effect further polarizes the C=C bond, increasing the positive charge on the central carbonyl carbon and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile, thus signifying higher electrophilicity.[1]

Computational studies using Density Functional Theory (DFT) provide valuable insights into the relative electrophilicity of different halogenated ketenes. The calculated LUMO energies serve as a quantitative measure for comparison.

| Ketene | LUMO Energy (au) | Activation Energy (ΔE‡) [2+2] with Cyclopentadiene (kcal/mol) |

| Ketene (H₂C=C=O) | Data not available in a comparable format | 18.0 |

| This compound (Cl₂C=C=O) | -0.060 | Lower than ketene |

| Dibromoketene (Br₂C=C=O) | Data not available in a comparable format | Expected to be comparable to or slightly higher than this compound |

| Monochloroketene (ClHC=C=O) | Data not available in a comparable format | Expected to be between ketene and this compound |

The data suggests that the introduction of two chlorine atoms significantly lowers the activation energy for cycloaddition compared to the parent ketene, consistent with its enhanced electrophilicity. While specific LUMO energy values for dibromoketene and monochloroketene were not found in a directly comparable format, the general trend of increased reactivity with halogenation is well-established.

Reaction Mechanisms and Pathways

The most characteristic reaction of halogenated ketenes is the [2+2] cycloaddition with alkenes. This reaction is generally accepted to proceed through a concerted, pericyclic mechanism. According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition of a ketene with an alkene is a symmetry-allowed process, specifically a [π2s + (π2s + π2s)] cycloaddition. In this notation, the alkene participates in a suprafacial manner (both new bonds forming on the same face), while the ketene's C=C bond also participates suprafacially.

A diagram illustrating the concerted [2+2] cycloaddition pathway is presented below:

Caption: Concerted [2+2] cycloaddition of this compound with an alkene.

Experimental Protocols

Due to their high reactivity, halogenated ketenes are almost always generated in situ and trapped immediately by a suitable reactant. The two most common methods for their generation are dehydrohalogenation of an α-haloacyl chloride with a tertiary amine and dechlorination of an α,α,α-trihaloacyl halide with activated zinc.

Protocol 1: Generation of this compound via Dehydrohalogenation and [2+2] Cycloaddition with Cyclopentadiene

This protocol describes the synthesis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.

Materials:

-

Dichloroacetyl chloride

-

Cyclopentadiene (freshly cracked)

-

Triethylamine

-

Anhydrous pentane or hexane

-

Nitrogen gas atmosphere

-

Standard glassware for organic synthesis (three-necked flask, addition funnel, reflux condenser, mechanical stirrer)

Procedure:

-

Set up a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

-

Charge the flask with dichloroacetyl chloride (0.678 mol), cyclopentadiene (2.0 mol), and 700 mL of anhydrous pentane.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Prepare a solution of triethylamine (0.701 mol) in 300 mL of anhydrous pentane and add it to the addition funnel.

-

Add the triethylamine solution dropwise to the refluxing mixture over a period of 4 hours. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and add 250 mL of distilled water to dissolve the triethylamine hydrochloride.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two 100 mL portions of pentane.

-

Combine the organic layers, filter, and dry over anhydrous sodium sulfate.

-

Remove the pentane and excess cyclopentadiene by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid.

Protocol 2: Generation of this compound via Dechlorination and [2+2] Cycloaddition with an Alkene

This protocol provides a general procedure for the reaction of this compound generated from trichloroacetyl chloride and activated zinc with an alkene.

Materials:

-

Trichloroacetyl chloride

-

Alkene

-

Activated zinc powder

-

Anhydrous diethyl ether

-

Nitrogen gas atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Activate zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

-

Set up a reaction flask under a nitrogen atmosphere and charge it with the activated zinc powder and anhydrous diethyl ether.

-

Add a solution of the alkene and trichloroacetyl chloride in anhydrous diethyl ether dropwise to the stirred suspension of zinc at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

The workflow for the in-situ generation and reaction of a halogenated ketene can be visualized as follows:

References

An In-depth Technical Guide to the Core Reactions and Transformations of Dichloroketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroketene (Cl₂C=C=O) is a highly reactive and versatile ketene derivative that serves as a valuable intermediate in organic synthesis. Due to its electrophilic nature, it readily participates in a variety of chemical transformations, most notably [2+2] cycloadditions, nucleophilic additions, and subsequent rearrangements of the resulting adducts. These reactions provide efficient pathways to construct strained four-membered rings, β-lactams, and rearranged carbocyclic and heterocyclic frameworks that are key structural motifs in numerous natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the key reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in research and development.

Generation of this compound

This compound is typically generated in situ due to its high reactivity and tendency to dimerize or polymerize. The two most common methods for its preparation are the dehydrohalogenation of dichloroacetyl chloride and the dechlorination of trichloroacetyl chloride.

1.1. Dehydrohalogenation of Dichloroacetyl Chloride

This method involves the treatment of dichloroacetyl chloride with a tertiary amine base, most commonly triethylamine (Et₃N). The base abstracts a proton, leading to the elimination of triethylammonium chloride and the formation of this compound.

1.2. Dechlorination of Trichloroacetyl Chloride

An alternative method involves the reaction of trichloroacetyl chloride with activated zinc dust. This reaction proceeds via a reductive dechlorination to generate this compound and zinc chloride. A zinc-copper couple is often employed to enhance the reactivity of the zinc.

Key Reactions of this compound

The electron-withdrawing chlorine atoms render the central carbon of this compound highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, including alkenes, imines, alcohols, and amines.

[2+2] Cycloaddition Reactions

The most prominent reaction of this compound is the [2+2] cycloaddition with unsaturated compounds to form four-membered rings. These reactions are thermally allowed and are believed to proceed through a concerted [π²s + π²a] mechanism.

This compound readily reacts with a variety of alkenes and dienes to produce α,α-dichlorocyclobutanones. The reaction is highly efficient with electron-rich olefins. Even unactivated olefins like cyclopentene and cyclohexene react readily.[1] With conjugated dienes, this compound undergoes exclusive 1,2-cycloaddition to the double bonds, with no 1,4-adducts being observed.[1] Electron-poor olefins, such as methyl methacrylate, are generally unreactive towards this compound.[1]

Table 1: [2+2] Cycloaddition of this compound with Various Alkenes and Dienes

| Entry | Alkene/Diene | Reagent for this compound Generation | Solvent | Product | Yield (%) | Ref. |

| 1 | Cyclopentadiene | Dichloroacetyl chloride, Et₃N | Pentane | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 77 | [2][3] |

| 2 | Styrene | Trichloroacetyl chloride, Zn-Cu | Diethyl ether | 2,2-Dichloro-3-phenylcyclobutanone | 77 | |

| 3 | Cyclopentene | Dichloroacetyl chloride, Et₃N | Pentane | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 68 | [1] |

| 4 | Cyclohexene | Dichloroacetyl chloride, Et₃N | Pentane | 8,8-Dichlorobicyclo[4.2.0]octan-7-one | 53 | [1] |

| 5 | Indene | Dichloroacetyl chloride, Et₃N | Pentane | 2,2-Dichlorotricyclo[4.4.0.0²,⁵]deca-7,9-dien-3-one | 94 | [1] |

| 6 | 1,3-Cyclohexadiene | Dichloroacetyl chloride, Et₃N | Pentane | 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one | 65 | [1] |

The reaction of this compound with imines is a classic example of the Staudinger synthesis, which provides a direct route to β-lactams (2-azetidinones). The reaction is believed to proceed via a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine.

Table 2: Staudinger Synthesis of β-Lactams from this compound and Imines

| Entry | Imine | Reagent for this compound Generation | Solvent | Product | Yield (%) | Ref. |

| 1 | N-Benzylidenemethylamine | Dichloroacetyl chloride, Et₃N | Benzene | 1-Methyl-3,3-dichloro-4-phenylazetidin-2-one | ~60-80 (typical) | [4] |

| 2 | N-(4-Methoxybenzylidene)aniline | Dichloroacetyl chloride, Et₃N | CH₂Cl₂ | 1-Anilino-3,3-dichloro-4-(4-methoxyphenyl)azetidin-2-one | High | [5] |

| 3 | N-Nosyl imines | Dichloroacetyl chloride, Et₃N | CH₂Cl₂ | 1-Nosyl-3,3-dichloro-β-lactams | Good | [5] |

Nucleophilic Addition Reactions

This compound reacts with various nucleophiles at the central carbonyl carbon. These reactions typically lead to the formation of dichloroacetyl derivatives.

In the presence of an alcohol, this compound is trapped to form the corresponding dichloroacetate ester. This reaction is generally fast and efficient.

Amines readily react with this compound to produce N-substituted dichloroacetamides. The reaction is typically exothermic and proceeds in high yield. For example, benzylamine reacts vigorously at room temperature to quantitatively yield the corresponding amide.[1]

Table 3: Nucleophilic Addition to this compound

| Entry | Nucleophile | Product | Yield (%) | Ref. |

| 1 | Ethanol | Ethyl dichloroacetate | High | General knowledge |

| 2 | Benzylamine | N-Benzyl-2,2-dichloroacetamide | Quantitative | [1] |

| 3 | Aniline | N-Phenyl-2,2-dichloroacetamide | High | General knowledge |

Transformations of this compound Adducts

The cycloadducts derived from this compound are versatile synthetic intermediates that can undergo a variety of subsequent transformations, including rearrangements and ring expansions.

Favorskii Rearrangement

α,α-Dichlorocyclobutanones, when treated with a base such as sodium methoxide, can undergo a Favorskii rearrangement. This reaction involves a ring contraction to produce a cyclopropanecarboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone intermediate.[2][6]

Ring Expansion Reactions

The four-membered ring of dichlorocyclobutanones can be expanded. A notable example is the reaction with diazomethane, which leads to the insertion of a methylene group and the formation of a five-membered ring.[7] This ring expansion strategy is a key step in the synthesis of certain natural products.

Synthesis of Tropolones

A synthetically significant transformation is the conversion of the this compound-cyclopentadiene adduct (7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one) into tropolone. This rearrangement is typically effected by treatment with a base in aqueous media and is believed to proceed through an oxyallyl cation intermediate.[8][9] This method provides an efficient route to the seven-membered tropolone ring system.[2][3][9]

Experimental Protocols

General Procedure for the Generation of this compound and [2+2] Cycloaddition with Cyclopentadiene

This protocol describes the synthesis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, a precursor for tropolone.[3]

-

Apparatus: A 2-L, three-necked, round-bottomed flask fitted with an addition funnel, a reflux condenser, and a mechanical stirrer.

-

Reagents:

-

Dichloroacetyl chloride (100 g, 0.678 mol)

-

Cyclopentadiene (170 mL, 2 mol)

-

Pentane (700 mL)

-

Triethylamine (70.8 g, 0.701 mol) in 300 mL of pentane

-

-

Procedure:

-

Charge the flask with dichloroacetyl chloride, cyclopentadiene, and pentane.

-

Heat the solution to reflux under a nitrogen atmosphere with rapid stirring.

-

Add the solution of triethylamine in pentane dropwise over a period of 4 hours.

-

After the addition is complete, continue to reflux the cream-colored mixture for an additional 2 hours.

-

Cool the reaction mixture, add 250 mL of water, and separate the organic layer.

-

Wash the organic layer sequentially with 5% hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (101–102 g, 77%).[3]

-

General Procedure for the Staudinger Synthesis of a β-Lactam

This protocol outlines the general procedure for the reaction of an imine with this compound generated in situ.

-

Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Reagents:

-

Imine (1 equivalent)

-

Triethylamine (1.1 equivalents)

-

Anhydrous solvent (e.g., CH₂Cl₂, benzene)

-

Dichloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent

-

-

Procedure:

-

Dissolve the imine and triethylamine in the anhydrous solvent under a nitrogen atmosphere and cool the solution to 0 °C.

-

Add the solution of dichloroacetyl chloride dropwise with vigorous stirring over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude β-lactam can be purified by column chromatography or recrystallization.

-

General Procedure for the Favorskii Rearrangement of a Dichlorocyclobutanone

This protocol describes a typical procedure for the ring contraction of a dichlorocyclobutanone adduct.

-

Apparatus: A round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

α,α-Dichlorocyclobutanone (1 equivalent)

-

Sodium methoxide (2.5 equivalents)

-

Anhydrous methanol

-

-

Procedure:

-

Dissolve the dichlorocyclobutanone in anhydrous methanol.

-

Add sodium methoxide portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with an acidic solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude cyclopropanecarboxylic acid methyl ester can be purified by distillation or column chromatography.

-

Spectroscopic Data of Representative this compound Adducts

Table 4: Spectroscopic Data for Selected Dichlorocyclobutanones

| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 1810 | 6.0-6.4 (m, 2H), 3.0-4.0 (m, 3H) | ~200 (C=O), ~90 (CCl₂) | [1] |

| 2,2-Dichloro-3-phenylcyclobutanone | ~1800 | 7.2-7.5 (m, 5H), 3.2-4.0 (m, 3H) | ~195 (C=O), ~88 (CCl₂) | |

| 8,8-Dichlorobicyclo[4.2.0]octan-7-one | ~1800 | 1.2-2.5 (m, 8H), 3.0-3.5 (m, 2H) | ~202 (C=O), ~91 (CCl₂) | [1] |

Mechanistic and Workflow Diagrams

Generation of this compound

Caption: Methods for the in situ generation of this compound.

[2+2] Cycloaddition of this compound with an Alkene

Caption: Concerted mechanism of [2+2] cycloaddition.

Staudinger Synthesis of a β-Lactam

Caption: Stepwise mechanism of the Staudinger synthesis.

Experimental Workflow for Tropolone Synthesis

Caption: Workflow for the synthesis of tropolone.

Conclusion

This compound remains a powerful and versatile reagent in modern organic synthesis. Its predictable reactivity in [2+2] cycloadditions and nucleophilic additions, coupled with the rich chemistry of its adducts, provides access to a diverse array of complex molecular architectures. This guide has outlined the fundamental reactions and transformations of this compound, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors. The detailed protocols and compiled data serve as a practical resource for the application of this compound chemistry in the development of novel pharmaceuticals and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]

- 8. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

Safety Precautions for Handling Dichloroketene in the Lab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroketene (C₂Cl₂O) is a valuable reagent in organic synthesis, primarily utilized in [2+2] cycloaddition reactions to form dichlorocyclobutanones, which are versatile intermediates in the synthesis of complex molecules. However, its high reactivity, instability, and presumed high toxicity necessitate stringent safety protocols. This guide outlines the known hazards, provides detailed experimental procedures for its in situ generation and subsequent reactions, and details appropriate personal protective equipment (PPE), emergency procedures, and waste disposal methods.

Hazard Identification and Quantitative Data

This compound is a colorless, highly reactive gas that is not isolated and is used directly in solution.[1] It is known to be unstable and readily polymerizes.[1][2] Due to its reactive nature, it is expected to be a strong irritant to the eyes, skin, and respiratory system.[1][3][4]

Note on Toxicological Data: Specific toxicological data for this compound, such as LD₅₀ or LC₅₀ values, are not available in the searched literature. The data presented below for ketene is used to provide an estimate of the potential hazards of this compound. Given the presence of chlorine atoms, it is reasonable to assume that this compound may exhibit higher toxicity than ketene.

| Property | Value | Reference(s) |

| Physical Properties of this compound | ||

| Molecular Formula | C₂Cl₂O | [5][6] |

| Molecular Weight | 110.92 g/mol | [7] |

| Boiling Point (extrapolated) | -56 °C | [1] |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Toxicological Data (for Ketene as a surrogate) | ||

| LC₅₀ (Rat, inhalation) | 16.5 ppm (10-minute exposure) | [8] |

| Eye Irritation | Severe irritant | [1][3][4] |

| Skin Irritation | Irritant | [3][4] |

| Respiratory Irritation | Severe irritant; may cause pulmonary edema | [1][3][4] |

| Reactivity and Stability | ||

| Stability | Highly unstable, readily polymerizes | [1] |

| Incompatibilities | Water, alcohols, amines, strong acids, and bases | [1][4] |

| Hazardous Decomposition | Upon heating, may decompose to produce phosgene and other toxic gases. |

Experimental Protocols

This compound is generated in situ and immediately trapped with a suitable substrate. The two most common methods for its generation are detailed below. All procedures must be carried out in a well-ventilated fume hood.

Generation of this compound via Dehydrohalogenation of Dichloroacetyl Chloride

This method involves the reaction of dichloroacetyl chloride with a tertiary amine base, typically triethylamine.

Materials:

-

Dichloroacetyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Substrate (e.g., olefin for cycloaddition)

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen or argon inlet.

-

Charge the flask with the substrate and anhydrous solvent.

-

Cool the flask to the desired reaction temperature (typically 0 °C or lower) using an ice bath or other cooling system.

-

In the addition funnel, prepare a solution of dichloroacetyl chloride in the anhydrous solvent.

-

To the stirred solution in the flask, add triethylamine.

-

Slowly add the solution of dichloroacetyl chloride from the addition funnel to the reaction mixture over a period of 1-2 hours. Maintain the temperature throughout the addition.

-

After the addition is complete, allow the reaction to stir for the specified time as determined by the specific reaction protocol.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other appropriate analytical techniques.

Generation of this compound via Dehalogenation of Trichloroacetyl Chloride

This method utilizes activated zinc to dehalogenate trichloroacetyl chloride.[9][10]

Materials:

-

Trichloroacetyl chloride

-

Activated zinc dust (or Zinc-Copper couple)[10]

-

Anhydrous solvent (e.g., diethyl ether)

-

Substrate (e.g., olefin for cycloaddition)

-

Three-necked round-bottom flask

-

Addition funnel

-

Mechanical stirrer (recommended for zinc suspensions)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. Alternatively, prepare a Zinc-Copper couple.[10]

-

Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen or argon inlet.

-

Charge the flask with the activated zinc and anhydrous solvent.

-

Add the substrate to the flask.

-

In the addition funnel, prepare a solution of trichloroacetyl chloride in the anhydrous solvent.

-

With vigorous stirring, slowly add the solution of trichloroacetyl chloride from the addition funnel to the zinc suspension over a period of 1-4 hours. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, continue to stir the reaction mixture until completion, as determined by monitoring.

-

The reaction mixture will contain zinc salts as a byproduct.

Reaction Work-up and Quenching

Upon completion of the reaction, any unreacted this compound must be safely quenched.

Quenching Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a quenching agent. Suitable quenching agents for reactive species like ketenes include:

-

Ensure that the quenching process is controlled and that any gas evolution is safely vented through the fume hood.

General Work-up Procedure:

-

After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[14][17][18]

-

Wash the organic layer sequentially with:

-

Water to remove water-soluble byproducts.[17]

-

Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.

-

Brine (saturated aqueous sodium chloride) to aid in the separation of the aqueous and organic layers.

-

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter or decant the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Safety Precautions and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any work with this compound is initiated.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive reagents and the highly irritating this compound solution. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron. | Provides a barrier against skin contact with hazardous chemicals. |